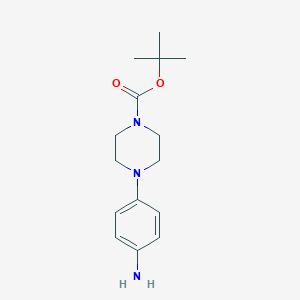

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHRKPNLPBDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451853 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170911-92-9 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate?

An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, commonly referred to as 1-Boc-4-(4-aminophenyl)piperazine, is a pivotal chemical intermediate in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a mono-Boc-protected piperazine linked to an aniline moiety, offers a unique combination of stability and reactivity. The Boc (tert-butyloxycarbonyl) group provides a robust protecting strategy, enabling selective functionalization of the aniline's primary amine or, following deprotection, the second piperazine nitrogen. This versatility has established the piperazine scaffold as a "privileged structure" in pharmacology, frequently incorporated to enhance the physicochemical properties and biological activity of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications in drug development, and essential analytical and safety data for researchers and scientists in the field.

Section 1: Foundational Chemistry and Properties

A thorough understanding of the fundamental properties of a chemical building block is critical for its effective application in complex synthetic campaigns.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is the first step in ensuring experimental reproducibility and safety. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.

| Identifier | Value |

| CAS Number | 170911-92-9[4][5] |

| IUPAC Name | This compound[5] |

| Common Synonyms | 1-Boc-4-(4-aminophenyl)piperazine, tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline[6][] |

| Molecular Formula | C₁₅H₂₃N₃O₂[4][6] |

| InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N[5] |

Physicochemical Properties

The physical and chemical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 277.37 g/mol | |

| Appearance | Light yellow to brown solid or crystalline powder. May appear as a dark oily product post-synthesis prior to purification. | [4] |

| Melting Point | 94 °C | |

| Boiling Point | 441.1 °C at 760 mmHg | |

| Purity (Typical) | >97% (HPLC) | |

| Storage Conditions | Store at room temperature or refrigerated (4°C) in a dark place under an inert atmosphere to prevent degradation. | [8] |

Section 2: The Synthetic Keystone: Preparation and Purification

The reliable synthesis of this intermediate is crucial for its widespread use. The most common and efficient route involves the reduction of its nitro-aromatic precursor.

The Strategic Role of the Boc Protecting Group

The piperazine ring contains two secondary amine groups. In the absence of a protecting group, reactions would occur non-selectively at both nitrogen atoms, leading to a mixture of products that are difficult to separate and significantly lower the yield of the desired compound. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for one of the nitrogens for several key reasons:

-

Stability: It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for chemistry to be performed on other parts of the molecule.

-

Selective Removal: It can be cleanly and efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) that typically do not affect other functional groups.[1]

-

Improved Solubility: The bulky and lipophilic nature of the Boc group often improves the solubility of the intermediate in common organic solvents.

This mono-protection strategy is the cornerstone of using piperazine as a versatile scaffold, enabling controlled, stepwise synthesis of complex derivatives.[1][9]

Synthetic Workflow: Catalytic Hydrogenation

The conversion of the commercially available tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate to the desired amine is a classic example of catalytic hydrogenation. This method is favored in both laboratory and industrial settings for its high efficiency, clean conversion, and atom economy.

Causality: Palladium on carbon (Pd/C) is an exceptional catalyst for this transformation. Hydrogen gas (H₂) adsorbs onto the surface of the palladium metal, where it dissociates into reactive hydrogen atoms. The nitro group of the starting material also coordinates to the palladium surface, facilitating the stepwise reduction to the amine. Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalytic process.

Caption: Synthetic workflow for the reduction of the nitro-precursor.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from a standard procedure for the catalytic hydrogenation of an aromatic nitro group.[4]

Materials:

-

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)

-

Methanol (MeOH), reagent grade

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Hydrogenation vessel (e.g., Parr shaker)

-

Standard laboratory glassware

Procedure:

-

Vessel Preparation: Charge a hydrogenation vessel with tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (e.g., 8.2 g, 26.68 mmol).

-

Dissolution: Add methanol (e.g., 100 mL) to the vessel and stir until the solid is fully dissolved.

-

Inerting: Purge the vessel with nitrogen gas to remove oxygen, which can be a safety hazard and can poison the catalyst.

-

Catalyst Addition: Carefully add the 10% wet palladium on carbon catalyst to the solution under a nitrogen atmosphere.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi with hydrogen.

-

Reaction: Agitate the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup: Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting product, this compound, is often obtained as a dark oil or solid and can be used in subsequent steps without further purification if the initial purity is high (yields are typically around 97%).[4]

Section 3: A Versatile Scaffold in Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but rather a critical building block for creating them.[10]

Applications as a Key Pharmaceutical Intermediate

The primary value of this compound lies in its bifunctional nature. The aniline nitrogen can be readily derivatized through a variety of reactions, including amidation, alkylation, and sulfonylation, to build out one part of a target molecule. Subsequently, the Boc group can be removed to reveal the second piperazine nitrogen, which can then be functionalized in a separate step.

This stepwise approach is fundamental to creating vast libraries of compounds for high-throughput screening. Its derivatives are widely explored in multiple therapeutic areas:

-

Neurological and Psychiatric Disorders: The arylpiperazine motif is a well-known pharmacophore in drugs targeting central nervous system (CNS) receptors, such as dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[5][9][10]

-

Oncology: While a different isomer, the use of a similar compound, tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, as a key intermediate in the synthesis of the PARP inhibitor Niraparib highlights the importance of this chemical class in cancer therapeutics.[11]

-

Other Areas: The piperazine ring is found in anti-infective and anti-inflammatory agents, making this a versatile starting point for discovery in numerous fields.[2][12]

General Derivatization Workflow

The following diagram illustrates the logical flow of using this intermediate to synthesize a more complex, drug-like molecule.

Caption: General workflow for the synthesis of complex piperazine derivatives.

Section 4: Analytical and Quality Control

Confirming the identity and purity of the synthesized or purchased material is a non-negotiable step in any research protocol.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 278.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet at ~1.4-1.5 ppm, 9H), the protons on the piperazine ring (two multiplets between ~2.8-3.6 ppm, 8H), and the protons on the aromatic ring (two doublets in the aromatic region, ~6.6-7.0 ppm, 4H). The amine (-NH₂) protons will appear as a broad singlet.

-

¹³C NMR: The spectrum will show signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~154 ppm), and the distinct carbons of the piperazine and aromatic rings.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A high-purity sample (>97%) should show a single major peak with minimal impurities.

Authoritative spectral data can often be found in chemical supplier databases and specialized analytical data repositories.[8][13][14]

Section 5: Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as hazardous.

GHS Hazard Information

| Hazard Class | Code | Description | Pictogram |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 |

| STOT - Single Exposure | H335 | May cause respiratory irritation | GHS07 |

Data sourced from supplier safety data sheets.

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline group.[8]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]

- 8. 170911-92-9|this compound|BLD Pharm [bldpharm.com]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. innospk.com [innospk.com]

- 12. jgtps.com [jgtps.com]

- 13. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1H NMR [m.chemicalbook.com]

- 14. 170911-92-9 | this compound | Aryls | Ambeed.com [ambeed.com]

1-Boc-4-(4-aminophenyl)piperazine chemical properties

An In-depth Technical Guide to 1-Boc-4-(4-aminophenyl)piperazine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of molecular scaffolds and building blocks is paramount to the efficient discovery of novel therapeutic agents. Among these, piperazine derivatives stand out for their ubiquitous presence in a vast array of approved drugs, a testament to their favorable pharmacokinetic properties. 1-Boc-4-(4-aminophenyl)piperazine, also known by its IUPAC name tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, has emerged as a particularly valuable intermediate.[1][2] Its structure marries the advantageous piperazine core, known to enhance aqueous solubility and bioavailability, with a versatile aniline moiety and a chemically labile tert-butoxycarbonyl (Boc) protecting group.[1][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer insights into the compound's core chemical properties, synthetic logic, reactivity, and critical role as a scaffold in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1][4]

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 1-Boc-4-(4-aminophenyl)piperazine is typically supplied as a solid, ranging in appearance from white to pale brown or reddish-brown powder or crystals.[1][2] Its stability and handling characteristics make it a reliable component in multi-step synthetic campaigns.[1] The Boc group not only serves as a protecting group but also enhances solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.[1][5]

| Property | Value | Source(s) |

| CAS Number | 170911-92-9 | [1][2] |

| IUPAC Name | This compound | [2][6] |

| Synonyms | 1-Boc-4-(4'-aminophenyl)piperazine, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2] |

| Molecular Weight | 277.37 g/mol | [1] |

| Appearance | White to pale brown or brownish-red powder/crystalline solid | [1][2] |

| Purity | Typically ≥97% (HPLC) or ≥96% (NMR) | [1][2] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., DMSO, Dichloromethane, Chloroform) | [5][7] |

| Storage Conditions | Store at 0-8°C or room temperature, in a dark place, under an inert atmosphere | [1][8] |

Synthesis and Reactivity: A Tale of Two Nitrogens

The synthesis of 1-Boc-4-(4-aminophenyl)piperazine is a classic exercise in selective protection. The primary challenge lies in the mono-N-Boc protection of a symmetrical starting material, which can be achieved through careful control of reaction conditions.

Synthetic Strategy

The most common laboratory-scale synthesis involves the reaction of a suitable N-aryl piperazine precursor or a multi-step process starting from piperazine itself. A prevalent method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[9][10] The key is to use reaction conditions that favor mono-protection over the formation of the di-protected byproduct. This strategic protection leaves one nitrogen atom available for subsequent reactions, such as aryl amination, to install the 4-aminophenyl group.

Caption: General synthetic workflow for 1-Boc-4-(4-aminophenyl)piperazine.

Core Reactivity

The molecule's synthetic versatility stems from the distinct reactivity of its three key components:

-

The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary utility lies in its facile removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent), cleanly liberating the secondary amine of the piperazine ring for further functionalization.

-

The Aryl Amine (-NH₂): The primary aromatic amine is a versatile functional handle. It behaves as a typical aniline, readily undergoing reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities and the extension of the molecular scaffold.

-

The Piperazine Ring: The piperazine core itself imparts favorable physicochemical properties. Its chair conformation is the most stable, and its presence often enhances the aqueous solubility and cell permeability of the final drug candidate, while also providing a rigid spacer between different parts of the molecule.

Spectroscopic Characterization

unambiguous identification and purity assessment of 1-Boc-4-(4-aminophenyl)piperazine rely on standard spectroscopic techniques. While specific spectra should be run for each batch, the expected characteristic signals are predictable.

-

¹H NMR: The proton NMR spectrum is highly informative. Key expected signals include:

-

A sharp, high-intensity singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

-

Two sets of multiplets for the piperazine protons. The four protons adjacent to the Boc-protected nitrogen typically appear around 3.5-3.6 ppm, while the four protons adjacent to the phenyl group are shifted downfield to around 3.0-3.1 ppm.

-

The aromatic protons will appear as a characteristic AA'BB' system, with two doublets in the range of 6.6-7.0 ppm.

-

A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for its functional groups:

-

N-H stretching of the primary amine as two distinct peaks around 3350-3450 cm⁻¹.

-

A strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.

-

C-N stretching bands in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 277 or 278, respectively. A characteristic fragmentation pattern is the loss of the Boc group or isobutylene, leading to significant fragment ions.

Keystone Intermediate in Drug Discovery

1-Boc-4-(4-aminophenyl)piperazine is not an end product but a crucial starting point for creating more complex, biologically active molecules.[4] Its structure is a common feature in compounds targeting the central nervous system (CNS), where the phenylpiperazine motif is a well-established pharmacophore for interacting with various neurotransmitter receptors.[1][4]

Researchers leverage this compound in the synthesis of potential antidepressants, anxiolytics, and antipsychotics.[4] The primary amine serves as an attachment point for building out the molecule to achieve desired receptor affinity and selectivity, while the second piperazine nitrogen, once deprotected, can be used to modulate pharmacokinetic properties or introduce additional receptor interactions.

Caption: Strategic functionalization points of the core scaffold.

Experimental Protocol: Boc Group Deprotection

The following protocol is a representative, self-validating system for the removal of the Boc protecting group, a common subsequent step in a synthetic workflow.

Objective: To synthesize tert-butyl 4-(4-aminophenyl)piperazine via acid-mediated deprotection of 1-Boc-4-(4-aminophenyl)piperazine.

Materials:

-

1-Boc-4-(4-aminophenyl)piperazine (1.0 eq)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in Dioxane (5-10 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-(4-aminophenyl)piperazine (1.0 eq) in DCM or 1,4-dioxane (approx. 0.1 M concentration).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (or 4M HCl in dioxane) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Self-Validation: A successful reaction is indicated by the complete consumption of the starting material (higher Rf on TLC) and the appearance of a new, more polar spot (lower Rf) corresponding to the free amine product.

-

Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

Workup - Neutralization: Re-dissolve the residue in DCM and transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding base until the aqueous layer is basic (pH > 8).

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by crystallization or column chromatography if necessary.

Safety and Handling

As with any laboratory chemical, proper handling of 1-Boc-4-(4-aminophenyl)piperazine is essential. It is classified as an irritant.[11][12]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][15]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Conclusion

1-Boc-4-(4-aminophenyl)piperazine is more than just a chemical intermediate; it is a well-designed molecular tool. Its strategic combination of a bioavailability-enhancing piperazine core, a versatile aniline handle, and a readily cleavable protecting group makes it an exceptionally valuable building block in the synthesis of complex pharmaceutical agents. A thorough understanding of its properties, reactivity, and handling is crucial for any scientist aiming to leverage its potential in the rational design and development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H63191.06 [thermofisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-N-Boc-(4-aminophenyl)piperidine Supplier & Manufacturer China | CAS 497833-27-9 | High Purity Chemical for Research [pipzine-chem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.nl [fishersci.nl]

- 8. 193902-64-6 CAS MSDS (1-BOC-4-(4-AMINO-PHENYL)-PIPERAZINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 11. 170911-92-9 Cas No. | 4-(4-Aminophenyl)piperazine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 12. fishersci.fi [fishersci.fi]

- 13. tcichemicals.com [tcichemicals.com]

- 14. peptide.com [peptide.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of Imidapril

A comprehensive guide for researchers, scientists, and drug development professionals on the core chemical and structural properties of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

This technical guide provides a detailed exploration of the molecular structure, bonding, synthesis, and analytical methodologies for Imidapril, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development, this document offers in-depth insights into the chemical principles that underpin the therapeutic efficacy of Imidapril. By elucidating the intricate relationship between its stereochemistry and biological activity, this guide serves as a valuable resource for the rational design and development of next-generation cardiovascular therapeutics.

Introduction to Imidapril: A Prodrug ACE Inhibitor

Imidapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure.[1][2] It is administered as a prodrug, which is metabolically hydrolyzed in the body to its active diacid metabolite, imidaprilat.[2] Imidaprilat exhibits its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]

The molecular formula of Imidapril is C₂₀H₂₇N₃O₆, and its IUPAC name is (4S)-3-[(2S)-2-[[(1S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[2] It is commonly used as its hydrochloride salt.[3]

Molecular Structure and Bonding of Imidapril

The therapeutic activity of Imidapril is intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. A thorough understanding of its molecular architecture is therefore paramount for any drug development professional.

Key Structural Features

Imidapril is a complex molecule characterized by several key functional groups and stereocenters that are crucial for its interaction with the active site of ACE.

-

Imidazolidinone Ring: This five-membered heterocyclic ring forms a core component of the molecule.

-

Amide Bonds: Two amide linkages connect the different fragments of the molecule, contributing to its overall conformation.

-

Ester Group: The ethyl ester group is the site of hydrolysis, converting the prodrug Imidapril into its active form, imidaprilat.

-

Carboxylic Acid: The terminal carboxylic acid group is essential for binding to the zinc ion within the active site of ACE.

-

Phenylpropyl Group: This hydrophobic group contributes to the binding affinity of the molecule to the enzyme.

Stereochemistry: The Cornerstone of Activity

Imidapril possesses three chiral centers, leading to the possibility of eight stereoisomers. However, the biological activity is highly stereospecific. The therapeutically active form of imidaprilat is the (S,S,S)-isomer.[1] This highlights the critical importance of stereocontrol during the synthesis of Imidapril to ensure the production of the desired enantiomerically pure compound. The (S,S,S) configuration is essential for the precise spatial arrangement of the functional groups required for optimal binding to the ACE active site.[1]

Bonding and Hybridization

The bonding in Imidapril can be understood by considering the hybridization of its constituent atoms.

-

sp³ Hybridized Carbons: The aliphatic carbons in the ethyl group, the propyl chain, and the imidazolidinone ring are sp³ hybridized, resulting in tetrahedral geometries.

-

sp² Hybridized Carbons and Oxygens: The carbonyl carbons in the ester, amide, and carboxylic acid groups, as well as the carbons in the phenyl ring, are sp² hybridized, leading to trigonal planar geometries. The carbonyl oxygens are also sp² hybridized.

-

sp³ Hybridized Nitrogens: The nitrogen atoms in the imidazolidinone ring and the secondary amine are sp³ hybridized, with a trigonal pyramidal geometry.

The combination of these hybridized orbitals leads to a complex three-dimensional structure that is stabilized by a network of sigma (σ) and pi (π) bonds. The delocalized π-system of the phenyl ring and the resonance stabilization of the amide and carboxylate groups are important features of the electronic structure of Imidapril.

Synthesis of Imidapril Hydrochloride

The synthesis of Imidapril hydrochloride is a multi-step process that requires careful control of stereochemistry to yield the desired (S,S,S)-isomer. A general synthetic approach is outlined below.[4]

Synthetic Workflow Diagram

Caption: General synthetic workflow for Imidapril Hydrochloride.

Experimental Protocol for Synthesis

The following is a representative, non-exhaustive protocol for the synthesis of Imidapril hydrochloride, based on literature procedures.[5][6]

Step 1: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride

-

Dissolve N-[(S)-(+)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine in a suitable solvent such as dichloromethane.

-

Add a solution of triphosgene in dichloromethane to the reaction mixture at a controlled temperature (e.g., 20-30°C).

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Work up the reaction mixture by washing with an acidic solution and brine.

-

Dry the organic phase and concentrate to obtain the N-carboxy anhydride intermediate.

Step 2: Condensation and Maleate Formation

-

React the N-carboxy anhydride intermediate with a suitable derivative of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in an appropriate solvent.

-

Upon completion of the condensation reaction, treat the product with maleic acid to form the imidapril maleate salt.

Step 3: Desalting and Hydrolysis

-

Treat the imidapril maleate salt with a base to liberate the free base of imidapril.

-

Hydrolyze any protecting groups under acidic or basic conditions as required.

Step 4: Hydrochloride Formation and Refining

-

Dissolve the crude imidapril in a suitable solvent (e.g., isopropyl alcohol).

-

Add a solution of hydrochloric acid to precipitate imidapril hydrochloride.

-

Filter, wash, and dry the final product.

-

Recrystallize from a suitable solvent system to obtain highly pure Imidapril hydrochloride.

Characterization and Analysis of Imidapril

The identity, purity, and quality of synthesized Imidapril must be confirmed through a battery of analytical techniques.

Spectroscopic Data

¹H NMR (DMSO-d₆): δ 10.0 (s, 1H), δ 7.29 (t, 2H), δ 7.20 (d, 3H), δ 5.01 (s, 1H), δ 4.68 (s, 1H), δ 4.10 (t, 2H), δ 3.76 (t, 2H), δ 3.43 (d, 2H), δ 2.7 (s, 4H), δ 2.6 (m, 1H), δ 1.46 (s, 3H), δ 1.2 (s, 3H).

Mass Spectrometry (M+): 405.44.

Analytical Workflow Diagram

References

- 1. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidapril [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of imidapril hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. primescholars.com [primescholars.com]

Introduction: The Role of 4-(4-Boc-piperazin-1-yl)aniline in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of 4-(4-Boc-piperazin-1-yl)aniline

In the landscape of medicinal chemistry and pharmaceutical development, 4-(4-Boc-piperazin-1-yl)aniline, also known as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, stands out as a pivotal building block.[1][2] Its structure uniquely combines a Boc-protected piperazine moiety with an aniline functional group, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. The piperazine ring is a common motif in pharmaceuticals targeting the central nervous system, while the aniline group provides a reactive handle for further chemical elaboration.[2] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its reactivity, making it a favored intermediate in multi-step syntheses.[3][4]

This guide provides an in-depth examination of the core physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data sheet to offer field-proven insights into the causality behind its characteristics and the methodologies used for its analysis. Understanding these properties is critical for ensuring reproducibility, optimizing reaction conditions, developing robust analytical methods, and formulating stable drug candidates.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of all chemical research. Ambiguity in a compound's identity can lead to irreproducible results and wasted resources. This section consolidates the key identifiers for 4-(4-Boc-piperazin-1-yl)aniline.

Key Identifiers

The following table summarizes the essential identification parameters for the compound.

| Parameter | Value | Source(s) |

| Chemical Name | 4-(4-Boc-piperazin-1-yl)aniline | N/A |

| Synonym | This compound | [2] |

| CAS Number | 170911-92-9 | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2] |

| Molecular Weight | 277.36 g/mol | [5] |

| InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | N/A |

Molecular Structure

The compound's structure is key to its physical and chemical behavior. The diagram below illustrates the connectivity of the aniline, piperazine, and Boc groups.

Caption: 2D Structure of 4-(4-Boc-piperazin-1-yl)aniline.

Section 2: Core Physical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters that influence its handling, reaction setup, purification, and formulation.

| Property | Observation / Value | Scientific Insight & Implication |

| Appearance | White to off-white solid | The solid state at room temperature simplifies handling and weighing. Color variations may indicate impurities. |

| Melting Point | ~145-147 °C | A sharp melting range is a primary indicator of high purity. This relatively high melting point suggests a stable crystalline lattice. |

| Solubility | Slightly soluble in water. Soluble in ethanol, dimethylformamide (DMF), and other common organic solvents. | Low aqueous solubility is expected given the large hydrophobic surface area. Good solubility in organic solvents like DMF and alcohols is crucial for its use in synthetic reactions and for purification by crystallization or chromatography. |

| Boiling Point | 441.1 ± 40.0 °C (Predicted) | This high predicted boiling point indicates low volatility. Purification by distillation is not practical; the compound would likely decompose at these temperatures. |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | Standard density for an organic solid. This value is primarily useful for process chemistry calculations on a large scale. |

| pKa | 7.69 ± 0.10 (Predicted) | This predicted pKa likely corresponds to the protonated aniline nitrogen. It indicates that the aniline is a weak base, a critical factor for planning reactions involving this group. |

Section 3: Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The expected signals in a typical deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:

-

~1.4 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. Its integration value of 9H is a key signature.

-

~3.0-3.2 ppm (triplet or multiplet, 4H): These are the four protons on the piperazine ring adjacent to the aniline nitrogen (Ar-N-CH₂ ).

-

~3.5-3.7 ppm (triplet or multiplet, 4H): These are the four protons on the piperazine ring adjacent to the Boc-protected nitrogen (-N(Boc)-CH₂ ). The electron-withdrawing effect of the carbonyl group shifts these protons slightly downfield compared to the other piperazine protons.

-

~3.7-4.5 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂) on the aniline ring. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange.

-

~6.6-6.7 ppm (doublet, 2H): The two aromatic protons ortho to the amino group.

-

~6.8-6.9 ppm (doublet, 2H): The two aromatic protons meta to the amino group (and ortho to the piperazine nitrogen).

-

-

¹³C NMR (Carbon NMR): The expected signals are:

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~48-50 ppm: The two piperazine carbons adjacent to the Boc-protected nitrogen.

-

~50-52 ppm: The two piperazine carbons adjacent to the aniline nitrogen.

-

~80.0 ppm: The quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

~115-116 ppm: The two aromatic carbons ortho to the amino group.

-

~120-122 ppm: The two aromatic carbons meta to the amino group.

-

~140-142 ppm: The aromatic carbon bearing the amino group.

-

~142-144 ppm: The aromatic carbon bearing the piperazine nitrogen.

-

~154.7 ppm: The carbonyl carbon of the Boc group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

3350-3450 cm⁻¹ (two sharp bands): Characteristic N-H stretching vibrations of a primary amine (-NH₂). The presence of two bands is due to symmetric and asymmetric stretching modes.

-

2850-3000 cm⁻¹: C-H stretching from the aliphatic (piperazine and Boc) and aromatic parts of the molecule.

-

~1690 cm⁻¹ (strong band): C=O stretching of the carbamate (Boc group). This is a very strong and reliable indicator of the protecting group.

-

~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

~1520 cm⁻¹: C=C stretching within the aromatic ring.

-

~1240 cm⁻¹ and ~1170 cm⁻¹: C-N stretching vibrations from the aniline and piperazine moieties.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z ≈ 278.3.[1] A sodium adduct [M+Na]⁺ at m/z ≈ 300.3 may also be observed. A key fragment often seen is the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group.

Section 4: Analytical Methodologies

Ensuring the purity of a starting material is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-(4-Boc-piperazin-1-yl)aniline.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: A reverse-phase method is chosen due to the compound's moderate polarity and hydrophobic character. The C18 stationary phase provides sufficient retention, while a mobile phase of acetonitrile and water allows for effective elution. The aniline chromophore allows for sensitive detection using a UV detector.

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol:

-

Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents:

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or Formic Acid.

-

Diluent: 50:50 Acetonitrile:Water.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (Aniline provides strong absorbance).

-

Injection Volume: 10 µL.

-

Method: Isocratic elution with 60% B for 10 minutes or a gradient for impurity profiling (e.g., 10% to 90% B over 20 minutes).

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability (Self-Validation):

-

Inject the standard solution five times.

-

The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Purity Calculation:

-

Purity is calculated using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Section 5: Stability and Storage

Proper storage is crucial to maintain the integrity of the compound. Degradation can introduce impurities that may compromise subsequent experiments.

-

Recommended Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The recommended temperature is room temperature, but for long-term storage, refrigeration (2-8 °C) is advisable.

-

Sensitivity: The aniline moiety is susceptible to oxidation, which can lead to discoloration (from white/off-white to brown or dark blue).[1] Exposure to air and light should be minimized.

-

Stability of the Boc Group: The Boc group is stable under basic and neutral conditions but is labile in the presence of strong acids (e.g., TFA, HCl). Care should be taken to avoid acidic conditions during storage or workup unless deprotection is intended.

-

General Piperazine Stability: Studies on related piperazine compounds show that phenyl piperazines can be less stable than benzyl piperazines, especially in biological matrices or when stored improperly. Storing samples frozen or refrigerated is optimal.

Section 6: Synthesis Overview

Understanding the synthetic route provides context for potential process-related impurities. The most common laboratory-scale synthesis involves the reduction of a nitro-aromatic precursor.

Rationale: This method is widely used because the starting material, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, is commercially available. Catalytic hydrogenation is a clean, high-yielding reaction with a simple workup.

Caption: Synthesis workflow via catalytic hydrogenation.

This process, as described in the literature, typically affords the product in high yield (~97%).[1] The crude product may appear as a dark oily substance which solidifies upon purification.[1] Potential impurities could include unreacted starting material or byproducts from incomplete reduction.

Conclusion

4-(4-Boc-piperazin-1-yl)aniline is more than just a chemical intermediate; it is a well-characterized and reliable tool for the modern medicinal chemist. Its defined physical properties—a stable, crystalline solid with a sharp melting point and predictable solubility—make it amenable to a variety of synthetic applications. Its spectroscopic profile provides a clear fingerprint for identity and purity confirmation. By understanding and applying the principles and protocols outlined in this guide, from proper storage to robust analytical validation, researchers can leverage the full potential of this versatile building block, ensuring the integrity and success of their drug discovery programs.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9), a key intermediate in organic synthesis and pharmaceutical development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will infer its solubility profile based on its chemical structure and the fundamental principles of solvency. Furthermore, it will provide a detailed, field-proven experimental protocol for determining its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications.

Compound Overview and Structural Analysis

-

Synonyms: 1-Boc-4-(4'-Aminophenyl)piperazine, 4-(4-Boc-piperazin-1-yl)aniline[1]

-

CAS Number: 170911-92-9[1]

-

Molecular Formula: C₁₅H₂₃N₃O₂[1]

-

Molecular Weight: 277.37 g/mol

The molecular structure of this compound is central to understanding its solubility. Key features include:

-

A Piperazine Core: A six-membered ring with two nitrogen atoms, contributing to its polarity.[1]

-

An Aminophenyl Group: The presence of an amino group on a phenyl ring introduces polarity and the potential for hydrogen bonding.[1]

-

A tert-Butyl Ester (Boc) Group: This bulky, non-polar functional group provides lipophilicity, which can enhance solubility in less polar organic solvents.[1][3]

The interplay between the polar aminophenyl and piperazine moieties and the non-polar Boc group suggests that this compound will exhibit a nuanced solubility profile, with moderate to high polarity.[1]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. The presence of the polar functional groups in the molecule favors solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and piperazine groups. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule suggests that solubility in non-polar solvents will be limited. The lipophilic tert-butyl group may contribute to some minor solubility, but overall, it is expected to be poorly soluble in these media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and may offer moderate solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive published data, empirical determination of solubility is crucial. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Organic Solvent | Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Insert experimental data here] |

| Ethanol | Polar Protic | High | [Insert experimental data here] |

| Methanol | Polar Protic | High | [Insert experimental data here] |

| Acetonitrile | Polar Aprotic | Moderate to High | [Insert experimental data here] |

| Dichloromethane | Chlorinated | Moderate | [Insert experimental data here] |

| Toluene | Non-Polar | Low | [Insert experimental data here] |

| Hexane | Non-Polar | Low | [Insert experimental data here] |

Conclusion

References

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Introduction: The Enduring Significance of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its unique structural and physicochemical properties that render it a "privileged scaffold".[3] The two nitrogen atoms offer a combination of structural rigidity, hydrogen bond accepting and donating capabilities, and a high polar surface area. These characteristics frequently bestow favorable pharmacokinetic profiles upon molecules, including enhanced aqueous solubility and oral bioavailability, which are critical attributes for effective therapeutic agents.[2] The synthetic tractability of the piperazine core allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates to achieve desired potency, selectivity, and reduced side effects.[2][4] This guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience. We will delve into the molecular mechanisms of action, present field-proven experimental protocols for their evaluation, and provide a comprehensive analysis of structure-activity relationships (SAR).

I. Anticancer Activity of Piperazine Derivatives: Targeting the Engines of Malignancy

The piperazine moiety is a recurring motif in a growing arsenal of anticancer agents.[3] Its flexible binding nature allows it to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5] Arylpiperazines, in particular, have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines.[5]

A. Mechanisms of Action: Disrupting Cancer's Signaling Networks

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of key signaling pathways that are often dysregulated in cancer. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many human cancers.[6][7][8][9][10] Several piperazine derivatives have been shown to be potent inhibitors of this pathway.[6] By blocking the activity of PI3K or Akt, these compounds can halt the downstream signaling cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[5][6]

Another critical target for piperazine-based anticancer agents is the family of tyrosine kinases .[11] These enzymes play a pivotal role in cell signaling, and their dysregulation can lead to uncontrolled cell growth. Imatinib, a well-known anticancer drug for chronic myeloid leukemia, features a piperazine ring and functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.[12] Molecular docking studies have revealed that the piperazine moiety often plays a crucial role in anchoring the inhibitor to the ATP-binding pocket of the kinase.[11]

dot

References

- 1. biosynce.com [biosynce.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine [chemeurope.com]

The Dichotomy of the tert-Butyl Ester: Stability and Controlled Lability

An In-Depth Technical Guide to the Role of tert-Butyl Esters in Molecular Stability and Lipophilicity

For researchers, scientists, and drug development professionals, the strategic manipulation of a molecule's physicochemical properties is a cornerstone of modern medicinal chemistry. The introduction of specific functional groups can profoundly influence a compound's stability, solubility, membrane permeability, and metabolic fate, thereby shaping its overall pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of chemical motifs, the tert-butyl ester stands out for its unique combination of steric bulk and electronic properties, making it a versatile tool for enhancing molecular stability and modulating lipophilicity.

This technical guide provides an in-depth exploration of the multifaceted role of the tert-butyl ester. We will delve into the mechanistic underpinnings of its remarkable stability, quantify its impact on lipophilicity, and provide practical, field-proven insights into its strategic application in drug design and development. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and protocol design, reflecting a senior application scientist's perspective on leveraging this functional group to achieve desired therapeutic outcomes.

The utility of the tert-butyl ester lies in its pronounced stability under a wide range of conditions where other common esters, such as methyl or ethyl esters, would be labile.[1][2] This resilience is primarily attributed to the significant steric hindrance imparted by the bulky tert-butyl group.[2]

The Steric Shield: A Bulwark Against Hydrolysis

Under basic or nucleophilic conditions, ester hydrolysis (saponification) typically proceeds via a nucleophilic attack at the electrophilic carbonyl carbon. The three methyl groups of the tert-butyl substituent create a formidable steric shield around this reaction center, effectively hindering the approach of nucleophiles like hydroxide ions.[2][3] This kinetic stabilization prevents unwanted cleavage of the ester in neutral to basic environments, a crucial feature for maintaining the integrity of a drug molecule as it navigates various physiological compartments.[4]

In contrast, esters with smaller alkyl groups (e.g., methyl, ethyl) lack this steric protection and are readily hydrolyzed under basic conditions.[2] This differential stability forms the basis of orthogonal protection strategies in complex organic synthesis, allowing for the selective deprotection of other ester groups while the tert-butyl ester remains intact.[1]

References

Introduction: The Aminophenyl Piperazine Privileged Scaffold

An In-depth Technical Guide to the Aminophenyl Piperazine Core: Synthesis, Properties, and Therapeutic Applications

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across diverse therapeutic areas. These are termed "privileged structures" due to their inherent ability to interact with various biological targets. The aminophenyl piperazine core is a quintessential example of such a scaffold.[1][2][3] This six-membered heterocyclic ring, substituted with an aminophenyl group, serves as a versatile and tunable building block in modern drug discovery.[4][5][6]

The prevalence of this core is attributed to a unique combination of physicochemical and structural properties. The two nitrogen atoms within the piperazine ring can be readily modified, allowing for precise control over basicity, solubility, and pharmacokinetic profiles.[4][5][7] This adaptability enables the design of molecules with high target affinity and specificity, leading to a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, and antifungal effects.[8][9][10][11] This guide provides a comprehensive exploration of the aminophenyl piperazine core, detailing its fundamental properties, synthetic strategies, structure-activity relationships, and its role in the development of therapeutic agents.

Core Structural and Physicochemical Features

The aminophenyl piperazine structure consists of a piperazine ring linked to a phenyl group which bears an amino substituent. This arrangement imparts a set of advantageous properties for drug design.

Key Physicochemical Properties of 1-(4-Aminophenyl)piperazine:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | [12][] |

| Molecular Weight | 177.25 g/mol | [12][] |

| Boiling Point | 380.2 °C at 760 mmHg | [] |

| Density | 1.107 g/cm³ | [] |

| InChIKey | VAVOYRCCWLRTMS-UHFFFAOYSA-N | [12][] |

The two nitrogen atoms are the defining feature of the core. The aniline nitrogen (on the phenyl ring) is weakly basic, while the piperazine nitrogens are more basic, with distinct pKa values that allow them to be protonated under physiological pH. This basicity is crucial for enhancing aqueous solubility and forming stable salts, which improves oral bioavailability and formulation characteristics.[7] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating potent interactions with biological targets.[4][7]

Caption: Core structure of aminophenyl piperazine with key functional regions.

Synthetic Methodologies

The construction of the aminophenyl piperazine scaffold can be achieved through several reliable synthetic routes. A prevalent strategy involves the coupling of a suitably protected or derivatized piperazine with an aniline precursor.

Key Synthetic Approaches:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (or triflate) and piperazine. It is widely used due to its high functional group tolerance and efficiency.[14][15]

-

Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of piperazine with an activated aryl halide (typically containing an electron-withdrawing group like a nitro group ortho or para to the halogen). The nitro group can subsequently be reduced to the desired amine.

-

Reductive Amination: This involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent. While less direct for the core itself, it is a common method for introducing substituents onto the N4-nitrogen of the piperazine ring.[16]

Exemplary Protocol: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

This compound serves as a crucial intermediate in the synthesis of the potent antifungal agent Posaconazole.[15][17] The following protocol is adapted from established synthetic methods, often involving the reduction of a nitro-precursor.[18]

Step 1: Reduction of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol

Caption: Experimental workflow for the synthesis of a key aminophenyl piperazine intermediate.

Methodology:

-

Suspension: Under a nitrogen atmosphere, suspend 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol (1.0 eq) in methoxyethanol.[18]

-

Catalyst Addition: Add palladium on carbon catalyst (5% Pd, ~50% water content) to the suspension at 20-25°C.[18]

-

Heating: Heat the mixture to 70-75°C.[18]

-

Reductant Addition: Prepare a solution of sodium hypophosphite monohydrate in water. Add this solution dropwise to the heated reaction mixture over approximately 2 hours, maintaining the temperature at 75-80°C.[18]

-

Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC). The reaction is typically complete within 30-45 minutes after the addition is finished.[18]

-

Workup:

-

Cool the suspension to 25-30°C and dilute with water.[18]

-

Slowly add concentrated hydrochloric acid to adjust the pH to ≤ 2.[18]

-

Remove the catalyst by filtration and wash the filter cake with water.[18]

-

Combine the filtrates and adjust the pH to ~7.1 with concentrated sodium hydroxide solution to precipitate the product.[18]

-

-

Isolation: Cool the resulting suspension and collect the product by filtration. Wash the solid sequentially with water, a water/methanol mixture, and finally methanol to yield the purified 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[18]

Structure-Activity Relationships (SAR)

The aminophenyl piperazine scaffold is a modular template, and understanding how structural modifications impact biological activity is crucial for rational drug design.[4][19] The SAR can be systematically analyzed by considering three key regions of the molecule.

Caption: Key regions for Structure-Activity Relationship (SAR) studies on the aminophenyl piperazine core.

-

Region 1: The Aminophenyl Moiety: The position of the amino group is critical, with the para- (1,4) substitution being most common. Modifications to the phenyl ring, such as the introduction of halogens or other small groups, can alter electronic properties, metabolic stability, and binding interactions.

-

Region 2: The Piperazine Ring: This ring primarily functions as a conformationally restricted linker that correctly orients the two aryl groups (or an aryl group and another substituent). Its basicity improves pharmacokinetics. While substitutions on the carbon atoms of the piperazine ring are less common, they represent an emerging strategy to fine-tune activity and explore new chemical space.[16][20]

-

Region 3: The N4-Substituent: This position is the primary site of diversification and is the main determinant of the molecule's biological target. A wide variety of aryl, aralkyl, and heterocyclic moieties can be introduced here. For example, large, hydrophobic groups often confer activity at G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, making this scaffold prominent in CNS drug discovery.[1][21] Conversely, specific heterocyclic systems can direct the molecule to inhibit enzymes like kinases, leading to anticancer applications.[22]

Quantitative SAR Example: Arylamide Piperazine Derivatives as Tubulin Inhibitors

A series of novel arylamide derivatives featuring a 1-(4-aminophenyl)piperazine core were synthesized and evaluated as tubulin polymerization inhibitors for anticancer activity. The following table summarizes the inhibitory activity (IC₅₀) against the SMMC-7721 human liver cancer cell line, demonstrating the profound impact of the N4-substituent.

| Compound | R Group (Substituent on N4-piperazine) | IC₅₀ (μM) on SMMC-7721 Cells |

| 16f | 4-chlorophenyl | 0.088 |

| 16a | Phenyl | 0.134 |

| 16b | 4-fluorophenyl | 0.106 |

| 16c | 4-bromophenyl | 0.112 |

| 16g | 3-chlorophenyl | 0.225 |

| 16h | 2-chlorophenyl | > 50 |

| 16i | 4-methylphenyl | 0.158 |

| Data adapted from Reference[22]. |

From this data, a clear SAR emerges:

-

Electronic Effects: Introduction of an electron-withdrawing halogen at the para-position of the N4-phenyl ring (16b, 16c, 16f) generally enhances potency compared to the unsubstituted phenyl ring (16a). The 4-chloro substituent (16f) was found to be optimal.[22]

-

Positional Isomerism: The position of the chloro substituent is critical. Moving the chlorine from the para (16f) to the meta (16g) position significantly reduces activity, and moving it to the ortho (16h) position completely abolishes it, likely due to steric hindrance.[22]

Pharmacological Significance and Applications

The aminophenyl piperazine scaffold is a cornerstone of many therapeutic agents due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable range of pharmacological activities.[9][11]

-

Central Nervous System (CNS) Disorders: This is the most prominent area for arylpiperazines. They are ligands for various aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D₂) receptors.[1][7] This has led to their use as antipsychotics, antidepressants, and anxiolytics.[10]

-

Oncology: The piperazine ring is a key component in numerous kinase inhibitors. It often serves as a linker that connects fragments binding to the ATP-binding pocket of a target kinase.[7] Imatinib, a blockbuster cancer drug, features a piperazine moiety.

-

Infectious Diseases: Derivatives have shown significant antibacterial, antifungal, and antimalarial properties.[3][8][11] As previously mentioned, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine is a vital intermediate for the antifungal drug Posaconazole.[17]

-

Other Applications: The scaffold has also been explored for anti-inflammatory, antihistamine, and cardiovascular applications.[1][8]

Conclusion and Future Perspectives

The aminophenyl piperazine core rightfully holds its status as a privileged scaffold in medicinal chemistry. Its synthetic tractability, combined with its favorable physicochemical properties and structural modularity, provides a robust platform for drug discovery. The core's ability to improve aqueous solubility and bioavailability while serving as a rigid linker makes it an invaluable tool for optimizing lead compounds.[4][5]

Future research will likely focus on expanding the structural diversity of this core, particularly through the functionalization of the piperazine ring's carbon atoms, a relatively underexplored area.[20] Furthermore, the scaffold's capacity to interact with multiple targets can be strategically employed in the design of multi-target ligands for complex multifactorial diseases, such as cancer and neurodegenerative disorders.[7] By continuing to leverage the unique and versatile properties of the aminophenyl piperazine core, researchers can accelerate the development of the next generation of innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 19. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ijrrjournal.com [ijrrjournal.com]

- 22. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Identification of a Specific C15H23N3O2 Piperazine Compound for In-Depth Analysis

A definitive, singular IUPAC name for a piperazine compound with the molecular formula C15H23N3O2 cannot be provided without further specifying information. The molecular formula C15H23N3O2 can represent a multitude of constitutional isomers and stereoisomers. Comprehensive searches of chemical databases and scientific literature did not reveal a single, prominent drug or widely recognized research compound with this specific formula that would be the unambiguous subject of a detailed technical guide.

The piperazine ring system is a common scaffold in medicinal chemistry, leading to a vast number of derivatives with diverse biological activities.[1][2][3] This structural versatility means that numerous compounds with the same molecular formula but different arrangements of atoms can be synthesized. These isomers can have vastly different chemical, physical, and biological properties.

For a technical guide to be scientifically accurate and valuable to researchers and drug development professionals, the subject compound must be unequivocally identified. This is typically achieved through:

-

A Common or Trade Name: For example, well-known drugs like Viagra (Sildenafil) or Clozapine are piperazine derivatives.[4]

-

A Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

-

A specific IUPAC (International Union of Pure and Applied Chemistry) name: This provides a systematic and unambiguous description of the molecule's structure, including stereochemistry where applicable.

Without such an identifier, it is not feasible to proceed with the creation of an in-depth technical guide that meets the user's core requirements for scientific integrity, including detailing specific mechanisms of action, experimental protocols, and quantitative data. The synthesis of a meaningful and accurate guide is contingent on the precise identification of the chemical entity .

To proceed with this request, please provide a more specific identifier for the C15H23N3O2 piperazine compound of interest.

References

Synonyms for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS: 170911-92-9): A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical chemistry, the strategic design and synthesis of bioactive molecules depend on the availability of versatile, high-quality chemical intermediates. This compound stands out as one such pivotal building block. Its unique molecular architecture, featuring a piperazine core, a reactive primary amine on a phenyl ring, and a crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable asset for medicinal chemists. The piperazine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS), while the aminophenyl group offers a convenient handle for a wide array of chemical modifications.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide field-proven insights into the compound's properties, synthesis, applications, and handling, empowering scientists to leverage its full potential in their research and development endeavors.

Chapter 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application. This chapter consolidates the nomenclature and key physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

The compound is known by several names in commercial and academic literature. A clear cross-reference of these identifiers is essential for accurate sourcing and documentation.

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | This compound[3] |

| CAS Number | 170911-92-9[1] |